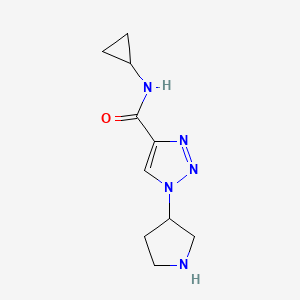
6-(Indolin-1-yl)-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Indolin-1-yl)-4-methylnicotinonitrile is a chemical compound that features an indoline moiety attached to a nicotinonitrile core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The indoline structure is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-4-methylnicotinonitrile typically involves the reaction of indoline derivatives with nicotinonitrile precursors. One common method includes the use of a palladium-catalyzed C-H activation reaction, where the indoline moiety is introduced to the nicotinonitrile core under controlled conditions . This method ensures high regioselectivity and yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Indole derivatives.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Indolin-1-yl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, indoline derivatives have been shown to bind to specific receptors or enzymes, modulating their activity. This compound may exert its effects through similar interactions, potentially involving pathways related to oxidative stress, inflammation, or cell signaling .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like 3-(indolin-1-yl)-3-oxopropanenitriles and 1-(indolin-1-yl)ethan-1-one share structural similarities.
Nicotinonitrile derivatives: Compounds such as 6-(indolin-1-yl)nicotinaldehyde and other substituted nicotinonitriles.
Uniqueness
6-(Indolin-1-yl)-4-methylnicotinonitrile is unique due to the specific combination of the indoline and nicotinonitrile moieties, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7H2,1H3 |
InChI Key |
WTHTXGZYPCKWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



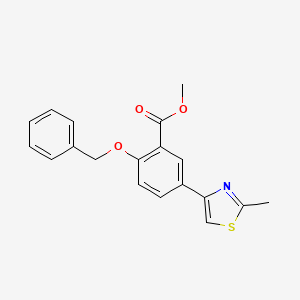
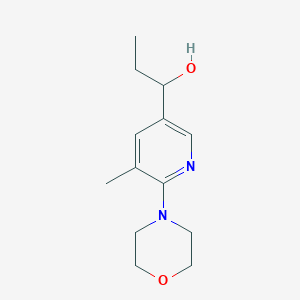
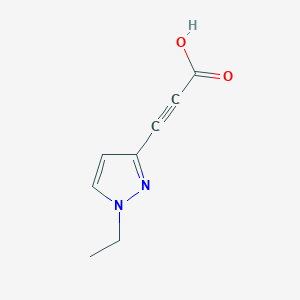
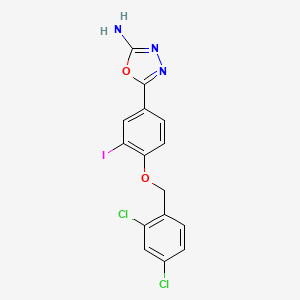
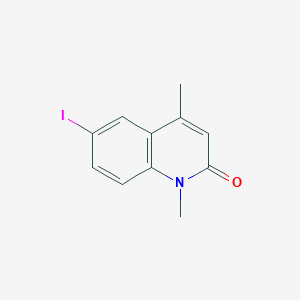
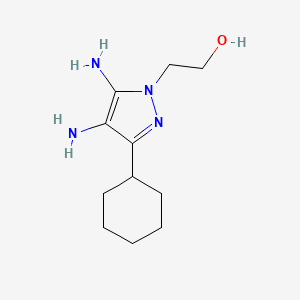
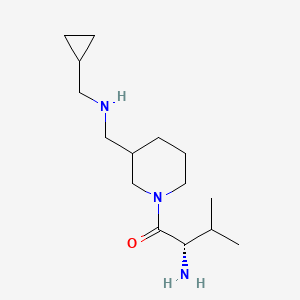
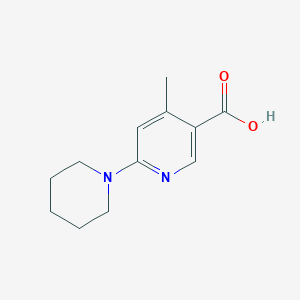

![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)
